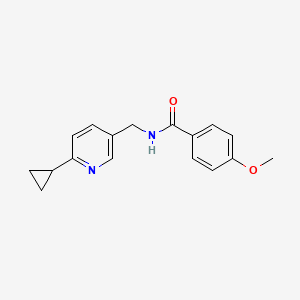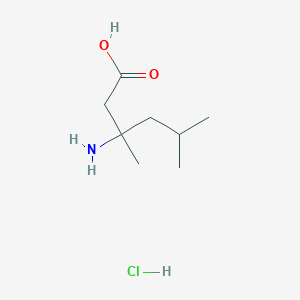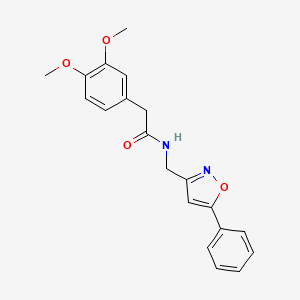![molecular formula C9H18N2O2 B3010877 [(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol CAS No. 2171224-32-9](/img/structure/B3010877.png)
[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol” has a CAS Number of 2171224-32-9 . It has a molecular weight of 186.25 and its IUPAC name is (4R,8aS)-4-(aminomethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl)methanol .
Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Antitubercular and Antifungal Derivatives
The compound is used in the synthesis of morpholin-4-ylmethyl derivatives, which have shown significant antitubercular and antifungal activities. This suggests its potential role in the development of treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Aminomethylation Reactions
The compound participates in aminomethylation reactions with various substrates, leading to the formation of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles. These reactions are important for synthesizing biologically active polymers and other indole derivatives, indicating its relevance in the field of organic chemistry and drug development (Markova, Sobenina, Ushakov, Ivanov, & Trofimov, 2017).
Synthesis of Pyrrolo[1,2-a]quinoxalines
It's involved in the synthesis of pyrrolo[1,2-a]quinoxalines, which are compounds of interest due to their potential pharmacological properties. The synthesis process and the understanding of its mechanism are crucial for advancing research in medicinal chemistry (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).
Safety and Hazards
Propiedades
IUPAC Name |
[(4R,8aS)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSZQMAMVRWTA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@](N2C1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)
![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)
![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)


![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)



